molecular formula C8H5Br2N B1581742 5,7-Dibromo-1H-indole CAS No. 36132-08-8

5,7-Dibromo-1H-indole

Cat. No. B1581742
CAS RN: 36132-08-8
M. Wt: 274.94 g/mol
InChI Key: JBAQNCIQGHTHGK-UHFFFAOYSA-N
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Description

5,7-Dibromo-1H-indole, also known as 5,7-dibromoindole, is a synthetic organic compound with a molecular formula of C8H5Br2. It belongs to the family of heterocyclic compounds, which are characterized by the presence of one or more atoms of at least two different elements in the ring structure. 5,7-Dibromo-1H-indole has a variety of applications in scientific research and is often used to study the structure and function of proteins and other biological molecules.

Scientific Research Applications

1. Cytotoxic Agents

5,7-Dibromo-1H-indole derivatives have been explored for their potential as cytotoxic agents. A study by Matesic et al. (2008) synthesized various N-phenethyl, N-phenacyl, and N-(1- and 2-naphthylmethyl) derivatives of 5,7-dibromoisatin, including 5,7-dibromo-N-(1-naphthylmethyl)-1H-indole-2,3-dione. This compound demonstrated potent activity against human monocyte-like histiocytic lymphoma, leukemia, and breast carcinoma cell lines, highlighting its potential in cancer therapy (Matesic et al., 2008).

2. Synthesis and Functionalization Techniques

The synthesis and functionalization of indoles, including 5,7-Dibromo-1H-indole, have been a subject of research for over a century. Cacchi and Fabrizi (2005) discussed various methods for the synthesis of indoles, which are crucial for producing a wide range of biologically active compounds. This research provides valuable insights into the methodologies for creating and modifying indole-based structures, including 5,7-Dibromo-1H-indole (Cacchi & Fabrizi, 2005).

3. Electrosynthesis of 5,7-Dibromoindole Derivatives

The electrosynthesis of poly(5,7-bis(2-(3,4-ethylenedioxy)thienyl)-indole) (PETI) from 5,7-dibromoindole was investigated by Yang et al. (2017). This study demonstrated that PETI had superior electrochromic properties, indicating its potential applications in electrochromic devices. This research expands the applications of 5,7-Dibromo-1H-indole in material sciences and technology (Yang et al., 2017).

4. Antivirulence Properties

A study by Lee et al. (2008) investigated the impact of indole and its derivatives on Pseudomonas aeruginosa virulence. Although 5,7-Dibromo-1H-indole was not directly studied, the research on indole derivatives provided insights into their potential as antivirulence agents, suggesting a potential area of exploration for 5,7-Dibromo-1H-indole (Lee et al., 2008).

5. Anticancer Activity

Indole derivatives, including 5,7-Dibromo-1H-indole, have been studied for their anticancer activities. Fawzy et al. (2018) synthesized new heterocyclic compounds derived from 1H-indole-3-carbaldehyde and tested their antiproliferative potency towards human breast cancer cell lines. This research underscores the potential of indole derivatives in developing new anticancer agents (Fawzy et al., 2018).

6. Biomedical Importance

The biomedical significance of indole derivatives, including 5,7-Dibromo-1H-indole, is highlighted by Kaushik et al. (2013). The review covers the diverse biological, chemical, and pharmacological activities of indole derivatives, emphasizing their importance in drug discovery and analysis (Kaushik et al., 2013).

properties

IUPAC Name

5,7-dibromo-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Br2N/c9-6-3-5-1-2-11-8(5)7(10)4-6/h1-4,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBAQNCIQGHTHGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C(C=C(C=C21)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10347610
Record name 5,7-Dibromo-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10347610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,7-Dibromo-1H-indole

CAS RN

36132-08-8
Record name 5,7-Dibromo-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10347610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,7-Dibromoindole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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